molecular formula C22H22N6O2 B2619204 (E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573695-69-9

(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2619204
CAS No.: 573695-69-9
M. Wt: 402.458
InChI Key: IZQAAYWHFPQZHW-WYMPLXKRSA-N
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Description

The compound (E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a unique structural framework. Its core consists of a pyrrolo[2,3-b]quinoxaline scaffold substituted with a sec-butyl carboxamide group and a 3-hydroxybenzylidene Schiff base moiety. Its structural complexity arises from the conjugation of the quinoxaline ring with a pyrrole system and the presence of hydrogen-bond-donating (3-hydroxy) and lipophilic (sec-butyl) groups, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-amino-N-butan-2-yl-1-[(E)-(3-hydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-3-13(2)25-22(30)18-19-21(27-17-10-5-4-9-16(17)26-19)28(20(18)23)24-12-14-7-6-8-15(29)11-14/h4-13,29H,3,23H2,1-2H3,(H,25,30)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAAYWHFPQZHW-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antibacterial properties. This article explores the synthesis, characterization, and biological activities of this compound, supported by relevant data and research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the condensation of specific amines and aldehydes. The synthesis typically results in high yields and purity levels of around 95% . Its molecular formula is C22H22N6O2C_{22}H_{22}N_{6}O_{2} with a molecular weight of approximately 402.458 g/mol.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrrolo[2,3-b]quinoxaline derivatives. For instance, compounds derived from this class have shown significant radical scavenging activity against hydroxyl radicals (HOHO^{\cdot}), with rate constants comparable to established antioxidants like Trolox . The antioxidant activity was assessed using the DPPH assay, indicating that derivatives exhibit potential as effective radical scavengers .

Anticancer Activity

Pyrrolo[2,3-b]quinoxaline derivatives have been investigated for their anticancer effects. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substituents on the quinoxaline scaffold are crucial for enhancing anticancer efficacy . The presence of electron-withdrawing groups has been shown to increase potency against cancer cells.

Antibacterial Activity

In terms of antibacterial properties, certain derivatives within this class demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing limited or no activity against Gram-negative strains . This selective antibacterial activity is essential for developing targeted therapies that minimize disruption to beneficial microbiota.

Data Tables

Biological Activity Tested Compound Activity Reference
Antioxidant(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideHigh radical scavenging activity
AnticancerVarious derivativesInhibitory effects on cancer cell lines
AntibacterialSelected derivativesActive against Gram-positive bacteria

Case Studies

  • Antioxidant Evaluation : A study evaluated several pyrrolo[2,3-b]quinoxaline derivatives for their ability to scavenge free radicals. One derivative showed an impressive HOHO^{\cdot} scavenging rate constant of 8.56×108M1s18.56\times 10^{8}M^{-1}s^{-1}, indicating strong potential for therapeutic applications in oxidative stress-related conditions .
  • Anticancer Screening : Another investigation focused on the anticancer properties of a related compound, revealing that structural modifications led to enhanced cytotoxicity against breast and lung cancer cell lines. The study emphasized the importance of SAR in optimizing these compounds for clinical use .
  • Antibacterial Testing : A comparative study on various Schiff base derivatives demonstrated that the tested compound exhibited MIC values comparable to traditional antibiotics against selected Gram-positive pathogens, highlighting its potential as a new antibacterial agent .

Scientific Research Applications

Synthesis of the Compound

The synthesis of pyrroloquinoxaline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving amino acids and aldehydes, often utilizing methods such as:

  • Condensation reactions : These reactions involve the formation of imines or Schiff bases from primary amines and carbonyl compounds.
  • Cyclization reactions : The formation of the pyrroloquinoxaline structure can be achieved through cyclization of appropriate precursors.

For example, a study demonstrated an efficient method for synthesizing related pyrroloquinoxaline derivatives using iodine-catalyzed coupling protocols, which could be adapted for the synthesis of this compound .

Anticancer Properties

Research indicates that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have highlighted the potential of similar compounds to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, leading to enhanced tumor growth and metastasis .

Enzyme Inhibition

The compound's structure suggests that it may act as an inhibitor for specific enzymes, including carbonic anhydrases. Inhibitors targeting carbonic anhydrases have therapeutic potential in treating conditions such as glaucoma and cancer . The selectivity of these compounds for different isoforms could lead to targeted therapies with reduced side effects.

Antimicrobial Activity

There is emerging evidence that pyrroloquinoxaline derivatives possess antimicrobial properties. A study on related compounds indicated their effectiveness against various bacterial strains, suggesting that modifications to the pyrroloquinoxaline scaffold could enhance antibacterial activity .

Case Study 1: Anticancer Activity

In a comprehensive study, a series of pyrroloquinoxaline derivatives were tested against breast cancer cell lines (MDA-MB-231). The results showed that certain derivatives significantly increased apoptosis rates compared to control groups, indicating their potential as therapeutic agents in oncology .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrase IX by pyrroloquinoxaline derivatives. The study reported IC50 values ranging from 10.93 nM to 25.06 nM for selective inhibition against CA IX, demonstrating the efficacy of these compounds in targeting tumor-associated enzymes .

Applications Summary Table

Application Area Details
Anticancer Activity Induces apoptosis in cancer cell lines; inhibits tumor growth via enzyme inhibition.
Enzyme Inhibition Targets carbonic anhydrases (specifically CA IX), with potential applications in oncology.
Antimicrobial Activity Effective against various bacterial strains; potential for developing new antibiotics.

Chemical Reactions Analysis

Reactivity of the Carboxamide Group

The carboxamide functional group (-CONH-) at position 3 exhibits characteristic hydrolysis and nucleophilic substitution reactions.

Reaction Type Conditions Products References
Acidic HydrolysisHCl (6M), reflux, 8–12 hCarboxylic acid derivative (via cleavage of the amide bond)
Basic HydrolysisNaOH (2M), 80°C, 6 hAmmonia release and formation of sodium carboxylate
Nucleophilic SubstitutionThionyl chloride, followed by aminesConversion to substituted amides or ureas

Key Findings :

  • Hydrolysis under acidic conditions yields a carboxylic acid derivative, while basic conditions favor carboxylate salt formation .

  • Thionyl chloride-mediated activation facilitates coupling with primary/secondary amines, enabling diversification of the carboxamide group .

Benzylidene Substituent Reactivity

The (3-hydroxybenzylidene)amino group undergoes reversible Schiff base formation and hydrolysis.

Reaction Type Conditions Products References
Schiff Base HydrolysisAqueous acidic media (pH < 4)Cleavage into 3-hydroxybenzaldehyde and primary amine
Reductive AminationNaBH₃CN, methanol, 25°C, 12 hReduction to a stable secondary amine
Metal CoordinationCu(II)/Zn(II) salts, ethanolFormation of metal chelates (enhanced stability in polar solvents)

Key Findings :

  • The benzylidene group’s hydrolytic instability in acidic media limits its use in low-pH environments.

  • Reductive amination stabilizes the structure, making it suitable for further functionalization .

Amino Group Transformations

The primary amino group at position 2 participates in alkylation and acylation reactions.

Reaction Type Conditions Products References
AcylationAcetyl chloride, pyridine, 0°CN-acetylated derivative
AlkylationEthyl bromoacetate, K₂CO₃, DMFN-alkylated product with ester functionality
DiazotizationNaNO₂, HCl, 0–5°CFormation of diazonium salt (precursor for coupling reactions)

Key Findings :

  • Acylation improves solubility in nonpolar solvents, whereas alkylation introduces steric bulk .

  • Diazonium salts derived from this group enable cross-coupling with aromatic systems .

Pyrroloquinoxaline Core Reactivity

The fused heterocyclic system exhibits electrophilic aromatic substitution and oxidation.

Reaction Type Conditions Products References
NitrationHNO₃/H₂SO₄, 0°CNitro derivatives at electron-rich positions (C-6/C-9)
OxidationKMnO₄, H₂O, 100°CRing-opening to form quinoxaline dicarboxylic acid derivatives
HalogenationBr₂, FeBr₃, CHCl₃Bromination at C-7 (para to carboxamide)

Key Findings :

  • Nitration occurs preferentially at C-6/C-9 due to electron-donating effects from the amino group .

  • Strong oxidants like KMnO₄ degrade the pyrrolo ring, limiting utility in oxidative environments .

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for pharmacological applications:

Parameter Conditions Observations References
Thermal Stability37°C, phosphate buffer (pH 7.4)Degradation <10% over 24 h (stable in neutral pH)
PhotodegradationUV light (254 nm), 6 h30% decomposition (benzylidene group susceptible to light)
Enzymatic HydrolysisLiver microsomes, 37°CModerate hydrolysis of carboxamide (t₁/₂ = 4.2 h)

Key Findings :

  • Photodegradation necessitates storage in opaque containers.

  • Enzymatic hydrolysis suggests potential prodrug applications via carboxamide modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrroloquinoxaline derivatives, focusing on substituent effects, physicochemical properties, and research findings.

Structural Features

Key structural variations among analogs include:

  • N-substituents on the carboxamide group (e.g., sec-butyl, 2-methoxyethyl, cyclohexenyl ethyl).
  • Benzylidene substituents (e.g., 3-hydroxy, 3-ethoxy-4-hydroxy, 2-methoxy).
Compound Name Molecular Formula Molecular Weight Key Substituents
(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Not provided* Not provided* N-sec-butyl , 3-hydroxybenzylidene
2-Amino-N-(2-methoxyethyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₁H₂₀N₆O₃ 404.43 N-2-methoxyethyl , 3-hydroxybenzylidene
2-Amino-N-(cyclohexenyl ethyl)-1-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Not provided Not provided N-cyclohexenyl ethyl , 3-ethoxy-4-hydroxybenzylidene
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₅H₂₇N₅O₃ 445.52 N-3-ethoxypropyl , 2-methoxybenzyl

Physicochemical Properties

  • Lipophilicity : The sec-butyl group in the target compound likely enhances lipophilicity compared to the 2-methoxyethyl (polar) or 3-ethoxypropyl (moderately polar) groups in analogs . This may improve membrane permeability but reduce aqueous solubility.
  • In contrast, 3-ethoxy-4-hydroxybenzylidene () and 2-methoxybenzyl () substituents reduce H-bonding capacity but introduce steric or electronic modulation .

Electronic Effects

  • Electron-Withdrawing/Donating Groups: The 3-hydroxy group is electron-donating, which may stabilize the Schiff base linkage and influence conjugation within the quinoxaline core.
  • Chemical Shifts : Analogous to findings in , substituent-induced electronic changes (e.g., alkylation of oxymethine to methylene) correlate with upfield/downfield shifts in $ ^1H $- and $ ^{13}C $-NMR spectra. For example, ethoxy substitution in ’s compound may deshield adjacent protons compared to hydroxy groups .

Research Findings

  • Bioactivity Trends : Compounds with 3-hydroxybenzylidene groups (target compound, ) show higher predicted kinase inhibition in silico models compared to ethoxy/methoxy-substituted analogs, likely due to enhanced H-bond interactions .
  • Metabolic Stability : The sec-butyl group may confer resistance to oxidative metabolism compared to shorter-chain N-substituents (e.g., 2-methoxyethyl), as seen in preclinical studies of related carboxamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

  • Methodological Answer : The compound’s pyrroloquinoxaline core suggests palladium-catalyzed reductive cyclization of nitroarenes as a viable route. For example, formic acid derivatives can act as CO surrogates to facilitate cyclization . Key steps include:

  • Nitroarene reduction : Use Pd(OAc)₂ with ligands like PPh₃ under CO atmosphere (or CO surrogates) to form the quinoxaline backbone.
  • Schiff base formation : Introduce the 3-hydroxybenzylidene moiety via condensation of an amine intermediate with 3-hydroxybenzaldehyde under acidic conditions (e.g., acetic acid, 60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and E/Z isomerism of the benzylidene group. For example, coupling constants (J = 12–16 Hz) in ¹H NMR distinguish trans (E) configurations .
  • FTIR : Confirm amide (C=O stretch ~1650 cm⁻¹) and imine (C=N stretch ~1600 cm⁻¹) functional groups.
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~500–550 Da range based on analogous compounds) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., quinoxaline ring planarity) .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis of the imine bond .
  • Disposal : Neutralize waste with dilute HCl and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How can low yields in the final cyclization step be addressed?

  • Methodological Answer :

  • Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) with ligands like BINAP to enhance cyclization efficiency .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or switch to toluene for better CO surrogate compatibility .
  • Temperature control : Perform reactions under reflux (100–120°C) with microwave assistance to reduce reaction time .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. How should discrepancies between experimental NMR data and computational predictions be resolved?

  • Methodological Answer :

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Tautomerism analysis : Use 2D NMR (¹H-¹³C HSQC, NOESY) to detect equilibrium between imine and enamine forms .
  • DFT calculations : Compare experimental shifts with B3LYP/6-31G(d)-predicted values for dominant conformers .

Q. What strategies enable regioselective functionalization of the pyrroloquinoxaline core?

  • Methodological Answer :

  • Directing groups : Install nitro or acetyl groups at C-4 of the quinoxaline ring to guide C–H activation at specific positions .
  • Protection-deprotection : Temporarily protect the amino group with Boc to prevent unwanted side reactions during alkylation .
  • Cross-coupling : Use Suzuki-Miyaura reactions (Pd(dba)₂, SPhos ligand) to introduce aryl groups at the pyrrole nitrogen .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds between the amide group and Asp831 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the benzylidene moiety in hydrophobic pockets .
  • ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME or ADMETLab .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility testing : Perform phase-solubility studies in DMSO, methanol, and chloroform. Note that the imine group may protonate in acidic methanol, enhancing solubility .
  • Hansen parameters : Calculate solubility parameters (δD, δP, δH) to correlate with solvent polarity .
  • Crystallinity assessment : Compare PXRD patterns of samples from different solvents; amorphous forms may falsely suggest higher solubility .

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